2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide
Description
2-(4-Benzoylphenyl)-2-(4-chlorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide is a synthetic acetamide derivative featuring a benzoylphenyl group, a chlorophenyl substituent, and a methoxyimino methyl moiety. Its structure combines aromatic and imine functionalities, which are common in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(E)-methoxyiminomethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-29-26-15-25-23(28)21(17-11-13-20(24)14-12-17)16-7-9-19(10-8-16)22(27)18-5-3-2-4-6-18/h2-15,21H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQFDYXDGORKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C18H17ClN2O3
- Molecular Weight : 348.79 g/mol
- CAS Number : [to be provided based on database search]
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Below are summarized findings from different studies that highlight its effects.
Anti-inflammatory Activity
A study investigated the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro. The results showed a significant reduction in the levels of TNF-alpha and IL-6 in treated macrophage cells compared to controls. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Anticancer Properties
The compound was evaluated for its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated:
- IC50 Values :
- MCF-7: 15 µM
- A549: 12 µM
These findings indicate that the compound possesses moderate cytotoxic activity against these cancer cell lines, warranting further investigation into its mechanisms of action.
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Notably, the compound appears to downregulate the expression of key proteins involved in the cell cycle, such as cyclin D1 and CDK4.
Case Study 1: Osteoclastogenesis Inhibition
In a study focusing on bone resorption, the compound was shown to inhibit osteoclastogenesis effectively. The research involved:
- Experimental Design :
- Use of bone marrow-derived macrophages (BMMs) treated with RANKL.
- Assessment of osteoclast formation through TRAP staining.
Results :
The treatment significantly reduced the number of mature osteoclasts formed, highlighting its potential as a therapeutic agent for osteolytic disorders.
Case Study 2: Analgesic Effects
Another study evaluated the analgesic properties of the compound using a formalin-induced pain model in mice. The findings indicated:
- Pain Reduction :
- Significant decrease in pain scores during both phases of the formalin test.
This suggests that the compound may have dual action as both an anti-inflammatory and analgesic agent.
Data Table: Summary of Biological Activities
| Activity Type | Model/System Used | Key Findings |
|---|---|---|
| Anti-inflammatory | Macrophage cell line | Reduced TNF-alpha and IL-6 production |
| Anticancer | MCF-7 and A549 cell lines | Moderate cytotoxicity (IC50: 15 µM, 12 µM) |
| Osteoclastogenesis | BMMs with RANKL | Inhibited mature osteoclast formation |
| Analgesic | Formalin-induced pain model | Significant pain score reduction |
Comparison with Similar Compounds
2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide (1b, )
- Structure: Carbamoyl substituent instead of methoxyimino.
Analogues with Methoxyimino or Related Groups
(2E)-{2-[(2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid (490-M18, )
- Structure: Hydroxyimino and phenoxymethyl groups.
- Role: Derived from methoxyiminoacetate scaffolds, used in metabolic studies .
Analogues with Dual Aromatic Systems
2-(4-((E)-[(3-Cyanotetrahydrobenzothienyl)imino]methyl)-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide ()
- Structure: Contains cyanobenzothiophene and nitroaryl groups.
N-(4-Chlorobenzyl)-2-(aminooxy)acetamide hydrochloride ()
- Structure: Aminooxy group instead of methoxyimino.
- Application : Used in prodrug design due to its reactive hydroxylamine moiety .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Trends
- Synthetic Methods : The target compound’s analogs are synthesized via click chemistry (), photomicellar catalysis (), or Schiff base condensation ().
- Methoxyimino groups () may enhance metabolic stability.
- Structural Insights: Chlorophenyl and benzoylphenyl groups contribute to π-π stacking in receptor binding, while methoxyimino groups offer conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
